Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-
Description
Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)- (CAS: 127562-53-2) is a heterocyclic compound featuring a morpholine ring linked to a 1,4-dioxaspiro[4.5]decane moiety via a methylene bridge. This spirocyclic dioxolane structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and organic synthesis.
Properties
CAS No. |
69110-35-6 |
|---|---|
Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
4-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)morpholine |
InChI |
InChI=1S/C13H23NO3/c1-2-4-13(5-3-1)16-11-12(17-13)10-14-6-8-15-9-7-14/h12H,1-11H2 |
InChI Key |
FPPQHGUMSLYQCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)- typically involves the reaction of morpholine with a spirocyclic ketal. The reaction conditions often require the presence of a catalyst and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
Biological Activities
Morpholine derivatives have been studied for their potential pharmacological effects. The compound has shown promise in several areas:
- Antidepressant Activity : Some studies highlight that morpholine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), making them candidates for antidepressant development. Research indicates that modifications to the morpholine structure can enhance binding affinity to serotonin transporters .
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development. Its structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Neuropharmacological Effects : Morpholine derivatives have been investigated for their interactions with neurotransmitter receptors, potentially influencing mood and cognitive functions. This area of research is ongoing, with implications for treating neurological disorders .
Applications in Research and Industry
The applications of Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)- extend beyond basic research into practical uses in various fields:
Pharmaceutical Development
The compound serves as a scaffold for developing new drugs targeting the central nervous system and infectious diseases. Its ability to modulate neurotransmitter systems positions it as a valuable lead compound in neuropharmacology.
Chemical Synthesis
Morpholine derivatives are used as intermediates in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Their unique structural characteristics allow chemists to create diverse chemical entities through modification and substitution reactions.
Case Studies
- Synthesis of Antidepressant Analogues : A study focused on synthesizing various morpholine derivatives to evaluate their binding affinity at serotonin transporters. The results indicated that certain modifications significantly increased potency compared to standard SSRIs .
- Antimicrobial Screening : Research conducted on morpholine derivatives showcased their effectiveness against resistant bacterial strains, highlighting their potential as new antimicrobial agents. The study emphasized structure-activity relationships that could guide future drug design efforts .
Mechanism of Action
The mechanism of action of Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Features:
- Molecular Formula: C₁₃H₂₁NO₃ (derived from CAS data and structural analysis) .
- Synthesis : Typically synthesized via alkylation or substitution reactions involving 1,4-dioxaspiro[4.5]decane derivatives and morpholine precursors. For example, 2-chloromethyl-1,4-dioxaspiro[4.5]decane intermediates can react with morpholine under reflux conditions .
- Applications: Primarily used as a building block for pharmaceuticals, agrochemicals, or ligands in receptor studies. Its spirocyclic structure may enhance metabolic stability compared to non-cyclic analogs .
Comparison with Structurally Similar Compounds
Arylpiperazine Derivatives with Spiro[4.5]decane Moieties
Example Compound : 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine .
| Property | Morpholine Derivative (Target) | Arylpiperazine Derivative |
|---|---|---|
| Core Structure | Morpholine + spiro[4.5]decane | Piperazine + spiro[4.5]decane |
| Substituents | None on aryl ring | 2-Methoxyphenyl |
| Biological Activity | Limited data | Potent 5-HT₁A receptor partial agonist (pD₂ = 8.61) |
| Selectivity | Not reported | 5-HT₁A/α₁-adrenoceptor = 18 |
| Applications | Chemical intermediate | CNS drug candidates |
Key Findings :
- The arylpiperazine derivative exhibits high 5-HT₁A receptor affinity due to the 2-methoxyphenyl group, which enhances π-π interactions in the receptor binding pocket .
- Substitution at the C8 position of the spiro ring (e.g., hydroxyl or methoxy groups) reduces 5-HT₁A affinity, emphasizing the importance of steric compatibility .
Guanadrel: A Guanidine-Based Spirocyclic Compound
Example Compound : (1,4-Dioxaspiro[4.5]dec-2-ylmethyl)guanidine (Guanadrel, CAS: 40580-59-4) .
Key Findings :
- Guanadrel’s guanidine group enables interactions with adrenergic receptors, reducing norepinephrine release. In contrast, the morpholine derivative’s oxygen-rich structure may favor solubility and metabolic stability .
- Both compounds share the spiro[4.5]decane scaffold but differ in pharmacological targets due to their functional groups.
Triazole/Imidazole Derivatives
Example Compound : 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1H-1,2,4-triazole .
| Property | Morpholine Derivative (Target) | Triazole Derivative |
|---|---|---|
| Core Structure | Morpholine + spiro[4.5]decane | Triazole + spiro[4.5]decane |
| Bioactivity | Underexplored | Antifungal, antimicrobial |
| Synthetic Route | Alkylation of chloromethyl-spiro | Similar alkylation strategy |
Key Findings :
- Triazole/imidazole derivatives demonstrate broad-spectrum antifungal activity, attributed to the nitrogen-rich heterocycle. The morpholine analog’s activity remains uncharacterized but could be explored for similar applications .
Structural-Activity Relationship (SAR) Insights
- Spiro Ring Size: Smaller spiro systems (e.g., spiro[4.4]nonane) reduce steric hindrance, enhancing reactivity in photocycloaddition reactions .
- Substituent Position : C2-methyl substitution (as in Guanadrel) optimizes receptor binding, while C8 modifications (e.g., hydroxylation) often diminish activity .
- Functional Groups : Piperazine and guanidine groups favor CNS and cardiovascular targets, respectively, whereas morpholine may improve physicochemical properties .
Biological Activity
Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)- is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)- is with a molecular weight of approximately 241.33 g/mol. The compound features a morpholine ring connected to a spirocyclic structure, which is significant for its biological properties.
Biological Activities
Morpholine derivatives, including the target compound, have been reported to exhibit various biological activities:
1. Antimicrobial Activity
- Morpholine derivatives have shown promising antimicrobial effects against various pathogens. Studies indicate that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
2. Antitumor Activity
- Research has demonstrated that spiro compounds can exhibit cytotoxicity against cancer cell lines. For instance, derivatives similar to Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)- have been evaluated for their ability to induce apoptosis in tumor cells .
3. Anti-inflammatory Effects
- Some studies suggest that morpholine derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
4. Neuropharmacological Effects
- The compound's structural similarity to known psychoactive agents raises interest in its potential effects on neurotransmitter systems. Specifically, it has been evaluated for its interaction with serotonin receptors .
The mechanisms underlying the biological activities of Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)- are still under investigation but may include:
- Inhibition of Enzymatic Activity: Some morpholine derivatives inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Modulation: The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing neuronal signaling pathways.
- Induction of Oxidative Stress: Certain derivatives have been shown to induce oxidative stress in cells, leading to apoptosis in cancerous cells.
Table 1: Summary of Biological Activities and Findings
Notable Research
One notable study evaluated the synthesis and biological evaluation of spiro compounds related to Morpholine derivatives. The results indicated that these compounds exhibited selective activity against specific cancer cell lines while showing minimal toxicity toward normal cells . Another research effort focused on the structure-activity relationship (SAR) of morpholine derivatives, revealing that modifications in the spirocyclic structure significantly impacted their biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
